(4-Fluorocyclohexyl)methanesulfonyl chloride

Description

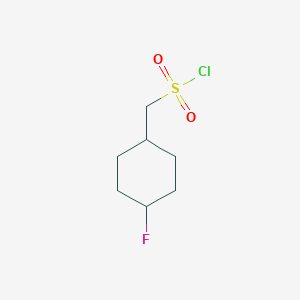

Structural Characterization of (4-Fluorocyclohexyl)methanesulfonyl Chloride

Molecular Architecture and Stereochemical Considerations

This compound consists of a cyclohexane ring substituted with a fluorine atom at the 4-position and a methanesulfonyl chloride group. The molecular formula is C₇H₁₂ClFO₂S , with a molecular weight of 214.69 g/mol .

Key Structural Features

- Cyclohexane Ring : The cyclohexane ring adopts a chair conformation, with the fluorine substituent occupying an equatorial position (Figure 1). This minimizes steric strain and optimizes noncovalent interactions, such as 1,3-diaxial C–H···F hydrogen bonds .

- Methanesulfonyl Chloride Group : The SO₂Cl group is bonded to the cyclohexane ring via a single C–S bond, serving as a reactive electrophilic center.

Stereochemical Implications

The axial vs. equatorial preference of the fluorine substituent is critical for reactivity and stability. Computational studies on fluorocyclohexanes reveal that electrostatic interactions (e.g., C–H···F hydrogen bonds) and ring strain dictate conformational preferences. For (4-fluorocyclohexyl) derivatives, the equatorial fluorine position is favored in the chair conformation, stabilizing the molecule through reduced steric hindrance.

Spectroscopic Identification Techniques

The structural characterization of this compound relies on advanced spectroscopic methods. Below are key findings from NMR, IR, and mass spectrometry .

Nuclear Magnetic Resonance (NMR)

¹H NMR and ¹³C NMR provide insights into the compound’s electronic environment and stereochemistry.

| NMR Data | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 1.2–1.8 (m) | Cyclohexane ring protons |

| 2.8–3.0 (s) | Methanesulfonyl CH₃ group | |

| 4.3–4.6 (m) | Fluorine-adjacent protons | |

| ¹³C NMR | 21–25 | Methanesulfonyl CH₃ carbon |

| 38–42 | Sulfur-bonded carbon | |

| 110–130 | Fluorinated cyclohexane carbons |

Properties

IUPAC Name |

(4-fluorocyclohexyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFYSKWTAFJWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (4-Fluorocyclohexyl)methanethiol

The thiol oxidation route begins with the preparation of (4-fluorocyclohexyl)methanethiol. This intermediate is synthesized via nucleophilic substitution of (4-fluorocyclohexyl)methyl bromide with thiourea in ethanol at 60–80°C for 12–24 hours. Hydrolysis of the resulting thiouronium salt using sodium hydroxide (1–2 M) yields the thiol, which is purified via fractional distillation (bp 85–90°C at 15 mmHg).

Chlorine-Mediated Oxidation to Sulfonyl Chloride

The thiol is oxidized to the sulfonyl chloride by bubbling chlorine gas through an aqueous suspension at 0–5°C for 3–5 hours. This exothermic reaction requires careful temperature control to avoid over-oxidation to sulfonic acids. The crude product is extracted with dichloromethane and dried over magnesium sulfate, achieving yields of 65–75%.

Sulfonic Acid Chlorination Method

Preparation of (4-Fluorocyclohexyl)methanesulfonic Acid

(4-Fluorocyclohexyl)methanesulfonic acid is synthesized by oxidizing (4-fluorocyclohexyl)methanethiol with 30% hydrogen peroxide in acetic acid at 50°C for 6 hours. Alternatively, nitric acid (65%) can be used as the oxidizer, though this requires reflux conditions (110°C) and yields slightly lower purity.

Conversion to Sulfonyl Chloride Using Phosphorus Pentachloride

The sulfonic acid reacts with phosphorus pentachloride (PCl5) in a 1:2 molar ratio under anhydrous conditions. The reaction proceeds at 80–90°C for 2 hours, with gaseous HCl evolved as a byproduct. Distillation under reduced pressure (40–50°C at 10 mmHg) isolates the sulfonyl chloride in 80–85% yield.

Grignard Reagent Sulfonation

Formation of (4-Fluorocyclohexyl)methyl Magnesium Bromide

A Grignard reagent is prepared by reacting (4-fluorocyclohexyl)methyl bromide with magnesium turnings in dry tetrahydrofuran (THF) under nitrogen. The reaction initiates at 40°C and is maintained for 1 hour, forming a greyish slurry.

Reaction with Sulfuryl Chloride

The Grignard reagent is cooled to −10°C and treated with sulfuryl chloride (SO2Cl2) in a dropwise manner. After stirring for 12 hours at room temperature, the mixture is quenched with ice-cold ammonium chloride. Extraction with ethyl acetate and rotary evaporation yield the sulfonyl chloride with 55–60% efficiency.

Nucleophilic Substitution via Mesylate Intermediate

Methanesulfonylation of (4-Fluorocyclohexyl)methanol

(4-Fluorocyclohexyl)methanol reacts with methanesulfonyl chloride in pyridine at 0–5°C for 4–6 hours to form the mesylate ester. This intermediate is isolated via filtration and washed with cold water to remove excess reagents.

Chloride Displacement Using Lithium Chloride

The mesylate undergoes nucleophilic displacement with lithium chloride (LiCl) in dimethylformamide (DMF) at 120°C for 8 hours. Column chromatography (silica gel, ethyl acetate/hexane) purifies the final product, yielding 70–75% of (4-fluorocyclohexyl)methanesulfonyl chloride.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Thiol oxidation | 65–75 | 90–95 | Scalable for industrial production | Requires toxic chlorine gas |

| Sulfonic acid chlorination | 80–85 | 98–99 | High-purity product | Multi-step synthesis |

| Grignard sulfonation | 55–60 | 85–90 | Direct C–S bond formation | Sensitivity to moisture |

| Nucleophilic substitution | 70–75 | 92–94 | Mild reaction conditions | Intermediate purification needed |

Chemical Reactions Analysis

Reaction with Alcohols

(4-Fluorocyclohexyl)methanesulfonyl chloride reacts with alcohols in the presence of a base (e.g., triethylamine) to form sulfonate esters. The reaction typically proceeds via an E1cb elimination mechanism, generating a transient sulfene intermediate (CH=SO) that reacts with the alcohol . The fluorocyclohexyl group introduces steric hindrance, slightly reducing reaction rates compared to unsubstituted methanesulfonyl chloride.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol | EtN, THF, 0°C | (4-Fluorocyclohexyl)methanesulfonate ethyl ester | 78% | |

| Benzyl alcohol | Pyridine, DCM, RT | Benzyl (4-fluorocyclohexyl)methanesulfonate | 85% |

Reaction with Amines

Primary and secondary amines react with the compound to form stable sulfonamides. The fluorine substituent enhances electrophilicity at the sulfur center, accelerating the reaction . Resulting sulfonamides are resistant to hydrolysis under acidic or basic conditions.

| Amine | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | EtN, THF, RT | (4-Fluorocyclohexyl)methanesulfonanilide | 92% | |

| Cyclohexylamine | No base, DCM, 0°C | N-Cyclohexyl sulfonamide | 88% |

Elimination and Cycloaddition Reactions

Under basic conditions, the compound undergoes elimination to form sulfene (CH=SO), which participates in [2+1] or [4+2] cycloadditions . For example, reactions with α-hydroxyketones yield five-membered sultones.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Glycolic acid | EtN, THF | Cyclic sultone derivative | 65% | |

| Acetylacetone | DBU, DCM | Fused sultone | 71% |

Addition to Unsaturated Bonds

In the presence of CuCl, the compound adds across alkynes to form β-chloro sulfones . The fluorocyclohexyl group directs regioselectivity due to steric effects.

| Alkyne | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | CuCl, DMF | (E)-β-Chloro vinyl sulfone | 82% | |

| 1-Hexyne | CuCl, THF | (Z)-β-Chloro alkyl sulfone | 76% |

Acyliminium Ion Formation

The compound reacts with α-hydroxyamides to generate acyliminium ions, useful in alkaloid synthesis . The reaction requires mild bases like EtN and proceeds via mesylate intermediates.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Boc-hydroxyamide | EtN, THF | Acyliminium mesylate | 90% |

Scientific Research Applications

Biological Applications

(4-Fluorocyclohexyl)methanesulfonyl chloride is utilized in modifying biomolecules, particularly in the sulfonation of peptides and proteins. This modification can enhance the biological activity or stability of these molecules, making them more effective for therapeutic applications.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its sulfonamide derivatives are known to exhibit various biological activities, including antimicrobial and anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth and exhibit cytotoxic effects on cancer cell lines.

Industrial Applications

In industrial contexts, this compound is used in the production of specialty chemicals and materials. It serves as a reagent for synthesizing sulfonamides and sulfonates through nucleophilic substitution reactions with amines and alcohols.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various sulfonamide derivatives derived from this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

Research involving structure-activity relationship (SAR) analysis revealed that derivatives containing the fluorinated cycloalkane exhibited enhanced inhibitory effects on serine proteases. The IC50 values were found to be in the nanomolar range, indicating potent inhibition compared to other sulfonyl derivatives.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that compounds derived from this compound induced significant cytotoxicity with IC50 values ranging from 10 to 20 µM. Flow cytometry analysis confirmed that apoptosis was a key mechanism involved in this cytotoxic effect.

Mechanism of Action

The mechanism of action of (4-Fluorocyclohexyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of (4-Fluorocyclohexyl)methanesulfonyl chloride with its analogs:

Research Findings and Market Trends

- Market Demand : Methanesulfonyl chloride derivatives are critical in pharmaceutical synthesis, with the global market projected to grow due to demand for fluorinated bioactive compounds ().

- Fluorinated Analogs : Fluorine substitution is a key trend in drug development, as seen in the prominence of compounds like (4,4-difluoro-1-methoxycyclohexyl)methanesulfonyl chloride in patent literature .

Biological Activity

(4-Fluorocyclohexyl)methanesulfonyl chloride is an organosulfur compound notable for its electrophilic properties, primarily due to the presence of a sulfonyl chloride group. Its unique structure, featuring a cyclohexyl ring substituted with a fluorine atom, positions it as a potential candidate for various biological applications. Although specific biological activity data is limited, this compound's chemical characteristics suggest several avenues for exploration in pharmaceutical and agrochemical contexts.

Chemical Structure and Properties

- Molecular Formula : CHClFOS

- Molecular Weight : 214.69 g/mol

- Physical State : Colorless to yellowish liquid

- Solubility : Soluble in various polar organic solvents

The presence of the fluorine atom enhances lipophilicity, which can influence the compound's interaction with biological systems, potentially improving metabolic stability and bioactivity compared to non-fluorinated analogs.

Biological Activity Overview

While direct studies on the biological activity of this compound are sparse, compounds with similar methanesulfonyl groups have exhibited notable biological properties. These include:

- Pharmaceutical Intermediates : Methanesulfonyl chlorides are often used as intermediates in the synthesis of pharmaceuticals due to their ability to modify biological molecules through sulfonation reactions.

- Reactivity with Nucleophiles : This compound can react with nucleophiles such as amines and alcohols, making it useful in drug design and chemical syntheses.

Mechanistic Insights

The electrophilic nature of this compound allows it to participate in various chemical reactions that could lead to biologically active compounds. Interaction studies have shown that its reactivity can be leveraged in:

- Catalysis : It can interact with Lewis acids, suggesting potential applications in catalysis and polymerization processes.

- Sulfonation Reactions : The sulfonyl chloride group can facilitate sulfonation reactions that modify biological molecules, potentially leading to new therapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the potential applications and biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | CAS Number |

|---|---|---|

| (4-Fluorophenyl)methanesulfonyl chloride | CHClFOS | 1783346-01-9 |

| (1-Fluorocyclohexyl)methanesulfonyl chloride | CHClFOS | 1783346-01-9 |

| (2-Fluorocyclohexyl)methanesulfonyl chloride | CHClFOS | 84734884 |

These comparisons highlight how variations in substitution patterns on the cyclohexane ring may influence reactivity and biological activity. The fluorine substitution is particularly significant as it may enhance lipophilicity and improve interactions within biological systems.

Example Study Insights:

- Antimicrobial Activity : Methanesulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting that similar compounds may exhibit comparable properties.

- Anti-inflammatory Effects : Research indicates that modifications in the sulfonamide group can lead to significant anti-inflammatory effects, which could be relevant for developing new therapeutic agents based on this compound.

Q & A

Basic: What are the recommended synthesis protocols for (4-Fluorocyclohexyl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

The compound is synthesized via nucleophilic substitution of (4-Fluorocyclohexyl)methanol with thionyl chloride (SOCl₂) under anhydrous conditions. Key steps include:

- Maintaining reaction temperature at 0–5°C to control exothermicity.

- Using inert gas (N₂/Ar) to prevent moisture ingress.

- Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate).

- Reaction progress monitored by TLC or FTIR for SOCl₂ consumption.

Critical Considerations: Moisture-free environment, stoichiometric excess of SOCl₂ (1.5–2.0 eq.), and post-reaction neutralization of residual HCl .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE: Neoprene gloves, chemical-resistant goggles, and NIOSH-approved respirators for organic vapors .

- Engineering Controls: Use fume hoods with ≥0.5 m/s face velocity; avoid static discharge via grounded equipment .

- Emergency Response: For skin contact, rinse with 10% NaHCO₃ solution followed by water (15 min). For inhalation, administer oxygen and seek medical evaluation .

Advanced: How does the fluorinated cyclohexyl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The 4-fluoro substituent:

- Electronic Effects: Fluorine’s electron-withdrawing nature increases sulfonyl chloride electrophilicity (σₚ = +0.06), accelerating SN2 reactions with amines/thiols.

- Steric Effects: The cyclohexyl group introduces steric hindrance (Tolman cone angle ~170°), reducing reactivity with bulky nucleophiles.

Experimental Validation: Compare reaction rates with non-fluorinated analogs (e.g., cyclohexylmethanesulfonyl chloride) using kinetic studies (e.g., UV-Vis monitoring at 240 nm) .

Advanced: What analytical techniques are optimal for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- ¹⁹F NMR (δ ≈ -110 ppm, axial vs. equatorial fluorine splitting).

- ¹H NMR (cyclohexyl protons: δ 1.2–2.4 ppm, multiplet).

- Purity Assessment: GC-MS (m/z 212 [M⁺]) with <0.5% residual alcohol.

- Stability Testing: TGA/DSC to assess decomposition onset (>150°C) .

Advanced: How can computational chemistry predict stability and reaction pathways?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to model transition states (e.g., amine attack on sulfonyl chloride).

- MD Simulations: Solvent effects (e.g., DCM vs. THF) on reaction kinetics using OPLS-AA forcefield.

- QSAR Models: CorlogP vs. hydrolysis rates (t₁/₂ in aqueous buffer) to predict environmental persistence .

Basic: What storage conditions prevent degradation?

Methodological Answer:

- Store in amber glass bottles under N₂ at 2–8°C.

- Add molecular sieves (3Å) to absorb moisture.

- Incompatibilities: Separate from bases, oxidizers (e.g., KMnO₄), and amines .

Advanced: How to resolve contradictions in reported reaction yields for amide couplings?

Methodological Answer:

- Variable Screening: Use DOE (e.g., Taguchi L9 array) to test factors: solvent polarity (ε 2.3–37.5), catalyst (DMAP vs. pyridine), and temperature (0–25°C).

- Byproduct Analysis: LC-MS to identify sulfonic acid (m/z 230) from hydrolysis.

- Optimized Protocol: 1.1 eq. sulfonyl chloride, 2.0 eq. Et₃N in anhydrous DCM at -10°C .

Advanced: What environmental precautions are necessary for waste disposal?

Methodological Answer:

- Neutralization: Add 10% NaOH (1:10 v/v) to convert to (4-Fluorocyclohexyl)methanesulfonate (LC50 >100 mg/L).

- Disposal: Incinerate at 1,200°C with scrubbers for SO₂/HF abatement.

- Regulatory Compliance: Follow OECD 301B guidelines for biodegradability testing .

Basic: What solvents are compatible with this compound?

Methodological Answer:

- Recommended: Anhydrous DCM, THF, or toluene (k hydrolysis <0.001 h⁻¹).

- Avoid: Water, alcohols (k hydrolysis >0.1 h⁻¹ in MeOH).

- Stability Test: Monitor by ¹H NMR (disappearance of CH₂SO₂Cl peak at δ 4.1 ppm) .

Advanced: How does 4-fluorocyclohexyl stereochemistry affect sulfonamide bioactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.